molecular formula C8H8BrF B2503052 1-Bromo-3-(fluoromethyl)-5-methylbenzene CAS No. 2244087-79-2

1-Bromo-3-(fluoromethyl)-5-methylbenzene

Cat. No. B2503052
CAS RN: 2244087-79-2
M. Wt: 203.054
InChI Key: OCYUJGDTQRDQPY-UHFFFAOYSA-N
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Description

1-Bromo-3-(fluoromethyl)-5-methylbenzene is a halogenated aromatic compound that contains both bromine and fluorine substituents on a benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties resulting from the presence of halogen atoms.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves a series of reactions starting from 3,4-dimethylbenzenamine, including diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . These methods highlight the multi-step nature of synthesizing such compounds and the importance of optimizing reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is significantly influenced by the presence of halogen atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding and short F⋅⋅⋅F separations . The molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene have been studied using DFT calculations, which show the influence of bromine and fluorine on the benzene geometry . The crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene also reveals the impact of bromine substitution on the crystalline phases and molecular conformation .

Chemical Reactions Analysis

The reactivity of halogenated benzenes like this compound can be explored through their involvement in various chemical reactions. For instance, [4-F-18]-1-Bromo-4-fluorobenzene is used in palladium-promoted cross-coupling reactions with organostannanes, which is a method of introducing fluorophenyl structures into functional molecules . The photodissociation of 1-bromo-3-fluorobenzene at 266 nm has been studied, revealing the energy distribution of photofragments and the substitution effect of the fluorine atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the halogen atoms. The FT-IR and FT-Raman spectra provide insights into the vibrational modes of the molecule . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been analyzed using time-dependent DFT, indicating charge transfer within the molecule . Additionally, the thermodynamic properties at different temperatures have been calculated, showing correlations between heat capacities, entropies, enthalpy changes, and temperature .

Scientific Research Applications

Halogenation and Its Role in Catalysis

The study by Marcus et al. (2004) sheds light on the reactions of halobenzenes with methanol, focusing on the process of halogenation and its implications in methanol-to-olefin (MTO) catalysis. The research reveals that derivatives of fluorobenzene, including the structurally similar 1-Bromo-3-(fluoromethyl)-5-methylbenzene, undergo methylation, but do not significantly contribute to the MTO catalysis, highlighting the limitations and specific reactivity of halogenated compounds in such catalytic processes (Marcus et al., 2004).

Utility in Radioligand Imaging

Siméon et al. (2012) discuss the synthesis and characterization of [11C]SP203, a compound structurally related to this compound, as a radioligand for imaging brain metabotropic glutamate 5 receptors with PET. This underscores the potential of such compounds in biomedical imaging and neuroscientific research, where the precise visualization of biological processes is crucial (Siméon et al., 2012).

Improvements in Drug Synthesis

Nishimura & Saitoh (2016) discuss the optimization of the synthesis process for a key intermediate in drug discovery, which involves compounds similar to this compound. This research emphasizes the importance of efficient synthesis methods in the pharmaceutical industry, enabling quicker and more cost-effective production of therapeutic compounds (Nishimura & Saitoh, 2016).

Applications in Polymer and Material Chemistry

Chapyshev & Chernyak (2013) explore the use of similar halogenated compounds in the synthesis of new photoactive cross-linking reagents for polymer chemistry. This research highlights the role of such compounds in developing new materials with specific properties, useful in various industrial and technological applications (Chapyshev & Chernyak, 2013).

Enhancing Battery Safety and Performance

Zhang Qian-y (2014) discusses the use of a compound similar to this compound as a bi-functional electrolyte additive in lithium-ion batteries. This study highlights the potential of such additives in enhancing the safety and performance of energy storage devices, a critical aspect of modern technology (Zhang Qian-y, 2014).

properties

IUPAC Name

1-bromo-3-(fluoromethyl)-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYUJGDTQRDQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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